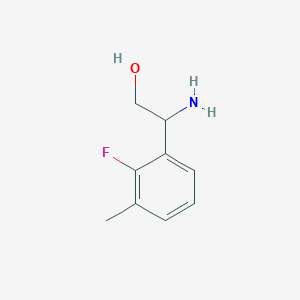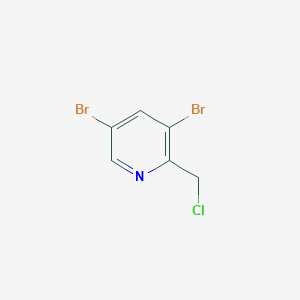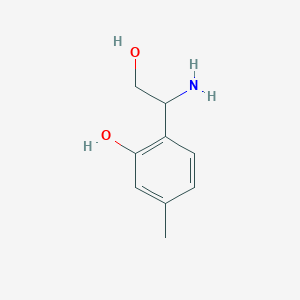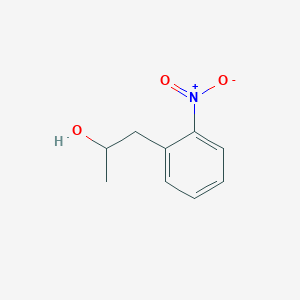![molecular formula C12H15N3 B13605828 2-[2-(Piperidin-1-yl)pyridin-3-yl]acetonitrile](/img/structure/B13605828.png)
2-[2-(Piperidin-1-yl)pyridin-3-yl]acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(Piperidin-1-yl)pyridin-3-yl]acetonitrile is a heterocyclic compound that features a piperidine ring attached to a pyridine ring via an acetonitrile group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Piperidin-1-yl)pyridin-3-yl]acetonitrile typically involves the reaction of 2-chloropyridine with piperidine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures . The resulting intermediate is then treated with acetonitrile under similar conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often utilize automated systems to precisely control reaction parameters such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
2-[2-(Piperidin-1-yl)pyridin-3-yl]acetonitrile undergoes various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Hydrogen gas, palladium catalyst
Nucleophiles: Amines, thiols
Major Products Formed
The major products formed from these reactions include pyridine N-oxides, reduced piperidine derivatives, and substituted pyridine compounds .
Scientific Research Applications
2-[2-(Piperidin-1-yl)pyridin-3-yl]acetonitrile has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[2-(Piperidin-1-yl)pyridin-3-yl]acetonitrile involves its interaction with specific molecular targets such as enzymes and receptors. The piperidine and pyridine rings allow the compound to bind to active sites of enzymes, inhibiting their activity and affecting various biochemical pathways . This interaction can lead to therapeutic effects such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Similar Compounds
2-(Pyridin-3-yl)-1H-benzo[d]imidazole: Known for its antimicrobial properties.
2-(Pyridin-3-yl)-3H-imidazo[4,5-b]pyridine: Exhibits a wide range of biological activities, including antiviral and anticancer effects.
Piperidin-1-yl(pyridin-2-yl)acetonitrile: Used in the synthesis of bioactive molecules.
Uniqueness
2-[2-(Piperidin-1-yl)pyridin-3-yl]acetonitrile is unique due to its specific structural features that allow it to interact with a variety of biological targets. Its combination of piperidine and pyridine rings provides a versatile scaffold for the development of new therapeutic agents .
Properties
Molecular Formula |
C12H15N3 |
|---|---|
Molecular Weight |
201.27 g/mol |
IUPAC Name |
2-(2-piperidin-1-ylpyridin-3-yl)acetonitrile |
InChI |
InChI=1S/C12H15N3/c13-7-6-11-5-4-8-14-12(11)15-9-2-1-3-10-15/h4-5,8H,1-3,6,9-10H2 |
InChI Key |
ZNDOZVVRCBZZHN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2=C(C=CC=N2)CC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[4-(Difluoromethoxy)phenyl]cyclobutan-1-amine](/img/structure/B13605759.png)





![rac-tert-butyl (3aR,6aR)-3a-(trifluoromethyl)-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate hydrochloride](/img/structure/B13605823.png)
![2-({[(Tert-butoxy)carbonyl]amino}methyl)imidazo[1,2-a]pyridine-6-carboxylicacid](/img/structure/B13605829.png)




